Cas no 2137458-27-4 (1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 7-methyl-, methyl ester)

1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 7-methyl-, methyl ester is a spirocyclic compound featuring a fused oxazine and cyclohexane ring system. The presence of both nitrogen and oxygen heteroatoms within the spiro structure enhances its utility as a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The methyl ester group improves solubility and reactivity, facilitating further derivatization. The 7-methyl substitution introduces steric and electronic effects that can influence selectivity in subsequent reactions. This compound is valued for its structural complexity and potential applications in medicinal chemistry, where spirocyclic frameworks are increasingly explored for their unique conformational properties and bioactivity.
1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 7-methyl-, methyl ester structure
2137458-27-4 structure
Product Name:1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 7-methyl-, methyl ester
CAS No:2137458-27-4
MF:C11H19NO3
MW:213.273463487625
CID:5276711
Update Time:2025-05-23

1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 7-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 7-methyl-, methyl ester
    • Inchi: 1S/C11H19NO3/c1-8-4-3-5-11(6-8)12-9(7-15-11)10(13)14-2/h8-9,12H,3-7H2,1-2H3
    • InChI Key: PIPVSOPHBUEJQS-UHFFFAOYSA-N
    • SMILES: O1C2(CCCC(C)C2)NC(C(OC)=O)C1

1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 7-methyl-, methyl ester Pricemore >>

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Additional information on 1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 7-methyl-, methyl ester

1-Oxa-4-Azaspiro[4.5]decane-3-Carboxylic Acid, 7-Methyl-, Methyl Ester: A Comprehensive Overview

The compound with CAS No. 2137458-27-4, commonly referred to as 1-Oxa-4-Azaspiro[4.5]decane-3-Carboxylic Acid, 7-Methyl-, Methyl Ester, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, in this case, the oxygen atom in the oxacycle and the nitrogen atom in the azacycle. The spiro structure imparts unique physical and chemical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.

Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to combine multiple pharmacophores within a single molecular framework. The 1-Oxa-4-Azaspiro[4.5]decane core of this compound has been shown to exhibit interesting bioactivity profiles, particularly in the context of enzyme inhibition and receptor binding. The presence of the methyl ester group further enhances its solubility and stability, making it a promising candidate for pharmaceutical applications.

The synthesis of 1-Oxa-4-Azaspiro[4.5]decane-3-Carboxylic Acid, 7-Methyl-, Methyl Ester involves a multi-step process that typically begins with the preparation of the spiro intermediate. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this complex structure with high enantioselectivity, which is crucial for achieving desired pharmacokinetic properties in drug candidates. The methyl esterification step is often carried out under mild conditions to preserve the integrity of the spiro system while ensuring optimal reactivity.

One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. Researchers have explored its use in click chemistry reactions, where its spiro structure serves as a versatile platform for attaching various functional groups. For instance, the incorporation of bioisosteric replacements or bioconjugates has been shown to modulate its pharmacokinetic profile and enhance its therapeutic index.

In terms of applications, 1-Oxa-4-Azaspiro[4.5]decane-3-Carboxylic Acid, 7-Methyl-, Methyl Ester has demonstrated promise in several areas. In drug delivery systems, its unique structure allows for controlled release profiles, making it an attractive option for targeted therapies. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been leveraged in the development of enantiomerically pure drugs.

Recent studies have also focused on the environmental impact of this compound. Its biodegradability and eco-toxicological profile are being evaluated to ensure sustainable practices in its production and use. Preliminary findings suggest that under specific conditions, it undergoes efficient microbial degradation, minimizing its ecological footprint.

In conclusion, 1-Oxa-4-Azaspiro[4.5]decane-3-Carboxylic Acid, 7-Methyl-, Methyl Ester (CAS No. 2137458-27-4) stands out as a versatile and intriguing molecule with diverse applications across chemistry and pharmacology. Its unique spiro structure, combined with functional groups like the methyl ester, positions it as a valuable tool for researchers seeking innovative solutions in drug design and material science.

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